1-Cyclohexyl-3-(1-methyl-2-oxoindolin-5-yl)urea
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Overview
Description
1-Cyclohexyl-3-(1-methyl-2-oxoindolin-5-yl)urea is a useful research compound. Its molecular formula is C16H21N3O2 and its molecular weight is 287.363. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Novel Synthesis Methods
Research has shown innovative approaches to synthesizing derivatives related to "1-Cyclohexyl-3-(1-methyl-2-oxoindolin-5-yl)urea," highlighting efficient methodologies for producing urea and thiourea derivatives through reactions involving 2-indolinone, aromatic aldehyde, and urea or thiourea. This process offers good yields without the need for chromatography, indicating a promising route for synthesizing similar compounds efficiently (Yan, Lei, & Hu, 2014).
Reactivity and Mechanistic Insights
Studies on the chemistry of urea derivatives reveal insights into their reactivity patterns, including reactions with acyloins and butane-2,3-dione in acid solutions. Understanding these reactions provides a basis for developing new chemical transformations and elucidating reaction mechanisms (Butler & Hussain, 1981).
Biomedical Applications
Anticancer Potential
Functionalization of nanotubes with (3-oxoindolin-2-ylidene) urea derivatives has been investigated for its anti-gastric cancer properties. This approach represents a novel strategy in cancer therapy, showcasing the potential of such compounds in biomedical applications (Keshel et al., 2013).
Neuroprotective Agents
Certain derivatives have been evaluated for their anticonvulsant activities, suggesting a neuroprotective role. This highlights the potential therapeutic applications of these compounds in treating neurological disorders (Masereel et al., 1997).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indole derivatives can undergo electrophilic substitution due to excessive π-electrons delocalization . This allows them to interact with their targets and induce changes. For instance, in the formation of oximes and hydrazones, nitrogen acts as a nucleophile, leading to the formation of an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Ion pairing is a strategy used to increase the permeation of ionized topical drugs . This could potentially impact the bioavailability of this compound.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.
Properties
IUPAC Name |
1-cyclohexyl-3-(1-methyl-2-oxo-3H-indol-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-19-14-8-7-13(9-11(14)10-15(19)20)18-16(21)17-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUIVBOUMVXFPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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